1-(4-Methanesulfonylphenyl)pentane-1,4-dione

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists frequently need to incorporate the sulfonyl pharmacophore or probe polarity effects without multi-step synthesis. 1-(4-Methanesulfonylphenyl)pentane-1,4-dione solves this by delivering the electron-withdrawing methanesulfonyl group directly on a reactive 1,4-diketone scaffold. Its higher tPSA (68.28) and HBA count (4) vs. halogenated analogs enable systematic SAR exploration. Key outcomes: - Direct Paal-Knorr condensation to 1-arylsulfonylpyrroles (91% yield achieved) - 5 rotatable bonds provide conformational flexibility for target engagement - ≥97% purity ensures reproducible cross-coupling and cyclization yields Standard B2B procurement with global shipping; ideal for parallel library synthesis.

Molecular Formula C12H14O4S
Molecular Weight 254.3 g/mol
CAS No. 189501-34-6
Cat. No. B1639887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methanesulfonylphenyl)pentane-1,4-dione
CAS189501-34-6
Molecular FormulaC12H14O4S
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C12H14O4S/c1-9(13)3-8-12(14)10-4-6-11(7-5-10)17(2,15)16/h4-7H,3,8H2,1-2H3
InChIKeyNVQSZIPWICDNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methanesulfonylphenyl)pentane-1,4-dione Procurement & Selection


1-(4-Methanesulfonylphenyl)pentane-1,4-dione (CAS 189501-34-6) is a diketone building block featuring a 4-methanesulfonylphenyl substituent [1]. Its molecular formula is C12H14O4S, and it has a molecular weight of 254.3 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing pyrrole derivatives and other heterocyclic scaffolds [2]. Standard commercial purity for research procurement is specified at ≥97% .

Pyrrole heterocycle building block
Methanesulfonyl electron‑withdrawing group
High‑purity synthesis grade

1-(4-Methanesulfonylphenyl)pentane-1,4-dione Substitution Risks


While other 1-arylpentane-1,4-diones exist as building blocks, they are not interchangeable with 1-(4-Methanesulfonylphenyl)pentane-1,4-dione. The methanesulfonyl group is a potent electron-withdrawing group (EWG) that significantly alters the reactivity profile compared to analogs with electron-donating groups (e.g., -SMe) or less polar substituents (e.g., -F, -Cl) . This difference in electronic character directly influences both the yield and selectivity of downstream synthetic transformations, particularly in condensations and cyclization reactions . Furthermore, the sulfonyl group is a critical pharmacophore in many bioactive molecules, and its presence in the building block is essential for incorporating this functionality into target molecules without additional synthetic steps [1].

The methanesulfonyl EWG significantly alters reactivity and selectivity versus analogs with electron‑donating or weakly polar substituents.

The sulfonyl group is a critical pharmacophore; replacing it with halogen or methylthio groups removes this functionality from the scaffold.

Halogenated 1‑arylpentane‑1,4‑diones cannot directly install an arylsulfonyl group on pyrrole rings during condensation reactions.

1-(4-Methanesulfonylphenyl)pentane-1,4-dione Differentiation from Analogs


Enhanced Topological Polar Surface Area

The target compound possesses a significantly higher Topological Polar Surface Area (tPSA) compared to its 4-methylthio and 4-chloro analogs, a key differentiator for modulating solubility and membrane permeability in drug discovery programs [1].

tPSA Comparison
Reported
68.6 Ų vs 51.2 Ų +34%
May support oral bioavailability and selectivity in lead optimization.
Computed tPSA values.
Medicinal Chemistry Drug Design Physicochemical Properties

Increased Rotatable Bond Count

The methanesulfonyl group contributes to a higher number of rotatable bonds compared to more rigid halogenated analogs, providing greater conformational flexibility which can be advantageous for optimizing target binding [1].

Rotatable Bonds
Reported
5 bonds vs 4 bonds +25%
Provides greater conformational flexibility for SAR exploration.
Computed rotatable bond count.
Chemical Biology Molecular Recognition Conformational Analysis

Higher Hydrogen Bond Acceptor Count

The methanesulfonyl group provides a substantially higher hydrogen bond acceptor (HBA) count, a critical parameter for forming key polar interactions with biological targets, which is not possible with non-sulfonyl analogs [1].

HBA Count
Reported
4 HBA vs 2 HBA +100%
Enables additional polar interactions for target binding.
Computed HBA count.
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

1-Arylsulfonylpyrrole Precursor

This specific diketone serves as a key precursor for the synthesis of 1-arylsulfonylpyrroles, a privileged scaffold in medicinal chemistry with reported analgesic and anti-inflammatory properties . The presence of the sulfonyl group is essential for this transformation, which cannot be achieved with analogous 1-(4-chlorophenyl)- or 1-(4-fluorophenyl)pentane-1,4-diones [1].

Pyrrole Precursor
Reported
1,4-diketone → 1-arylsulfonylpyrrole
Provides entry to pyrrole chemical space for medicinal chemistry.
Synthetic utility may vary with amine substrate.
Organic Synthesis Heterocyclic Chemistry Parallel Synthesis

1-(4-Methanesulfonylphenyl)pentane-1,4-dione Application Scenarios


1-Arylsulfonylpyrrole Library Synthesis

This compound is an ideal starting material for the parallel synthesis of libraries of 1-arylsulfonylpyrroles. Its reactivity allows for efficient diversification at the pyrrole core, a feature not available with non-sulfonyl analogs. This application is directly supported by the compound's demonstrated use as a building block for this specific heterocyclic class, which is of significant interest in medicinal chemistry for developing anti-inflammatory and analgesic agents .

Hit-to-Lead Optimization with Enhanced HBA and tPSA

For medicinal chemists aiming to improve the solubility and target engagement of a lead series, this building block offers a significant advantage. Its higher tPSA and HBA count, as quantified in the evidence guide, make it a superior choice over halogenated analogs for systematically probing the effects of polarity and hydrogen bonding on biological activity and pharmacokinetic properties [1].

Conformational Flexibility in Structure-Based Drug Design

The increased rotatable bond count (5 vs. 4 for common analogs) provides greater conformational flexibility. This is a key differentiator for structure-based drug design projects where accessing a specific binding conformation is essential. Procurement of this specific analog allows researchers to explore a wider range of potential binding poses compared to more constrained scaffolds [2].

Application
Selection Property
Validation Focus
1‑Arylsulfonylpyrrole library synthesis
Sulfonyl‑installing reactivity
Pyrrole scaffold diversification yields
Lead optimization: polarity & HBA modulation
High tPSA and HBA count
Solubility and target‑binding SAR assessment
Conformational flexibility in drug design
Increased rotatable bond count
Binding pose exploration and SAR profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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